N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
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Description
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a useful research compound. Its molecular formula is C16H20F3N3O and its molecular weight is 327.351. The purity is usually 95%.
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Biological Activity
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19F3N4O, with a molecular weight of 350.34 g/mol. The compound features a cyclohexene ring, a pyrazole moiety, and a carboxamide functional group, contributing to its diverse interactions in biological systems.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole rings exhibit anti-inflammatory properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets. Studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential for this compound to modulate inflammatory pathways.
Anticancer Activity
The structural components of this compound suggest potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against specific cancer types, indicating their effectiveness in inhibiting tumor growth. The presence of the cyclohexene and carboxamide groups may enhance binding affinity to target proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole ring and substituents significantly influence biological activity:
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
- Anti-inflammatory Effects : A study on pyrazole derivatives indicated that modifications at the 5-position could enhance anti-inflammatory activity through inhibition of NF-kB signaling pathways, demonstrating the relevance of structural features in therapeutic efficacy .
- Anticancer Properties : Research on related pyrazole compounds showed significant cytotoxic effects against breast cancer cell lines, with IC50 values ranging from 0.5 to 5 µM. These findings suggest that this compound could exhibit similar or enhanced anticancer properties .
- Targeted Drug Delivery : Investigations into the pharmacokinetics of related compounds have shown favorable absorption characteristics, indicating potential for effective drug delivery systems when formulated appropriately .
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O/c17-16(18,19)14-10-13(11-6-7-11)22(21-14)9-8-20-15(23)12-4-2-1-3-5-12/h1-2,10-12H,3-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXXUHFLQVJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.